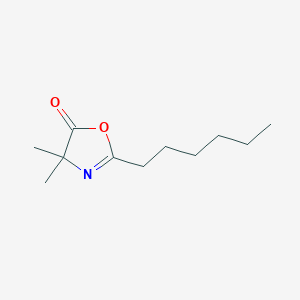

C6 Azlactone

Description

Structure

3D Structure

Properties

CAS No. |

176665-02-4 |

|---|---|

Molecular Formula |

C3H8N2O2S |

Synonyms |

C6AZLACTONE |

Origin of Product |

United States |

Synthetic Methodologies for Azlactones and C6 Azlactone Derivatives

Classical Erlenmeyer–Plöchl Synthesis and Modern Adaptations

The Erlenmeyer–Plöchl synthesis, first described in the late 19th century, remains a cornerstone for azlactone preparation. wikipedia.orgmodernscientificpress.com This method involves the intramolecular condensation of N-acylglycines, which can be adapted to produce a wide array of azlactone derivatives. drugfuture.com

Condensation Reactions with Aldehydes and N-Acylglycines

The core of the Erlenmeyer–Plöchl synthesis is the reaction between an N-acylglycine, such as hippuric acid, and an aldehyde in the presence of a dehydrating agent. wikipedia.orgchemeurope.com The reaction proceeds through the formation of a 2-substituted-5-oxazolone intermediate from the N-acylglycine. modernscientificpress.com This intermediate possesses acidic protons at the C4 position, enabling it to undergo a Perkin-type condensation with an aldehyde. modernscientificpress.comyoutube.com For the synthesis of a C6 azlactone, an aliphatic aldehyde with a six-carbon backbone would be employed. The use of various aldehydes and N-acylglycines allows for the creation of a diverse library of azlactone structures. wikipedia.org

Role of Acetic Anhydride (B1165640) as Dehydrating Agent

Acetic anhydride is the most commonly used dehydrating agent in the Erlenmeyer–Plöchl synthesis. wikipedia.orgdrugfuture.comresearchgate.net Its primary function is to facilitate the cyclization of the N-acylglycine to form the oxazolone (B7731731) intermediate by removing water. youtube.comiarjset.com It also serves as a solvent and can act as an activator for the condensation step. chemeurope.com The reaction is typically conducted with a base, such as sodium acetate (B1210297), which catalyzes the condensation between the oxazolone intermediate and the aldehyde. modernscientificpress.comchemeurope.com

Catalytic Approaches in Azlactone Synthesis

To enhance efficiency, selectivity, and sustainability, various catalytic methods have been developed for azlactone synthesis. These modern approaches offer milder reaction conditions and improved yields compared to classical methods.

Organocatalysis in Azlactone Formation

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, including the formation of chiral azlactones. beilstein-journals.org Chiral organocatalysts, such as cinchona alkaloid-derived squaramides and chiral quaternary ammonium (B1175870) salts, can promote enantioselective reactions of azlactones. beilstein-journals.orgacs.org For instance, the asymmetric α-sulfenylation of azlactones has been achieved with high enantioselectivity using a cinchona alkaloid-derived squaramide catalyst. acs.org These catalysts activate the azlactone nucleophile, enabling stereocontrolled bond formation. researchgate.netrsc.org Bifunctional organocatalysts have also been employed in efficient cyclization reactions involving azlactones to produce complex heterocyclic structures. colby.edu

Transition-Metal Catalysis for Azlactone Synthesis

While less common for the initial formation of the azlactone ring itself, transition-metal catalysis plays a significant role in the subsequent functionalization of pre-formed azlactones. For example, transition metals can be used to catalyze coupling reactions at the C4 position. However, the direct synthesis of azlactones via transition-metal catalysis is an area of ongoing research. Conceptually, transition metal complexes could facilitate the cyclization and condensation steps under milder conditions than traditional methods.

Heterogeneous Catalysis (e.g., Polyoxometalates, Silica-Alumina Supported Acids)

Heterogeneous catalysts offer significant advantages, including ease of separation, reusability, and often milder reaction conditions. rsc.org

Polyoxometalates (POMs): These metal-oxygen clusters are effective acid catalysts. sciopen.com Organic-inorganic hybrid polyoxometalates have been successfully used as reusable, heterogeneous catalysts for the solvent-free synthesis of azlactones. nih.govmdpi.com Their tunable acidity and high thermal stability make them suitable for promoting the condensation reactions involved in azlactone formation. rsc.orgsciopen.com

Silica-Alumina Supported Acids: Solid acid catalysts like silica-alumina provide a high surface area and acidic sites to facilitate chemical transformations. Molybdophosphoric or tungstophosphoric acids supported on silica-alumina have been shown to effectively catalyze the Erlenmeyer-type synthesis of azlactones from aldehydes and hippuric acid. conicet.gov.ar These catalysts demonstrate high conversion and selectivity, with the added benefit of being easily recovered and reused. conicet.gov.ar The acidic nature of the silica-alumina support itself can also catalyze the synthesis of various organic compounds. researchgate.net

Table of Key Synthetic Components and Catalysts:

| Synthetic Aspect | Component/Catalyst | Role/Function |

|---|---|---|

| Classical Synthesis | Aldehydes and N-Acylglycines | Starting materials for condensation |

| Acetic Anhydride | Dehydrating agent for cyclization wikipedia.orgchemeurope.com | |

| Organocatalysis | Cinchona Alkaloid Derivatives | Asymmetric catalysis, enantioselective functionalization acs.org |

| Chiral Quaternary Ammonium Salts | Asymmetric catalysis for addition reactions researchgate.netbeilstein-journals.org | |

| Heterogeneous Catalysis | Polyoxometalates (POMs) | Reusable solid acid catalyst for condensation nih.govmdpi.com |

| Silica-Alumina Supported Acids | Solid acid support for heteropolyacids, enhancing catalytic activity conicet.gov.ar |

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) have emerged as promising media for the Erlenmeyer synthesis of azlactones due to their unique properties, such as low vapor pressure, thermal stability, and potential for recyclability. These characteristics align with the principles of green chemistry by offering a more environmentally benign alternative to volatile organic solvents.

Research has demonstrated that the use of ionic liquids can facilitate the condensation reaction between hippuric acid, aromatic aldehydes, and acetic anhydride. uctm.eduresearchgate.net The reaction, often enhanced by sonochemical methods, proceeds efficiently in ionic liquids, leading to excellent yields of 4-arylidene-2-phenyl-5(4)-oxazolones. uctm.eduresearchgate.net The choice of ionic liquid can influence the reaction, with studies exploring various cation and anion combinations to optimize reaction conditions. The non-volatile nature of ionic liquids simplifies product isolation and allows for the potential recovery and reuse of the reaction medium, further enhancing the sustainability of the process. uctm.edu

The following table summarizes the results of the Erlenmeyer synthesis of azlactones using different reaction conditions, highlighting the effectiveness of ionic liquids, particularly when combined with ultrasound.

Table 1: Comparison of Reaction Conditions for Azlactone Synthesis

| Entry | Aldehyde | Condition | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Solvent-free, 40°C | 60 | 65 |

| 2 | Benzaldehyde | [bmim][PF6], 40°C | 60 | 70 |

| 3 | Benzaldehyde | [bmim][BF4], 40°C | 60 | 68 |

| 4 | Benzaldehyde | Ultrasound, [bmim][PF6], 40°C | 10 | 92 |

| 5 | 4-Chlorobenzaldehyde | Ultrasound, [bmim][PF6], 40°C | 10 | 94 |

Data sourced from research on sonochemical reactions in ionic liquids. uctm.eduresearchgate.net

Green Chemistry Principles in Azlactone Preparation

The synthesis of azlactones has been a fertile ground for the application of green chemistry principles, aiming to reduce waste, minimize energy consumption, and use less hazardous substances.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent waste and simplifies purification processes. The synthesis of azlactones has been successfully adapted to solvent-free protocols, often in conjunction with microwave irradiation or mechanochemical methods. nih.govucd.ie

For instance, the condensation of hippuric acid with aldehydes can be efficiently carried out using catalysts like calcium acetate or MgO/Al2O3 under microwave irradiation without any solvent. tandfonline.comtandfonline.comresearchgate.net This approach not only aligns with green principles but also often leads to higher yields and significantly shorter reaction times compared to conventional methods. tandfonline.comtandfonline.comresearchgate.net Mechanochemical grinding, another solvent-free technique, involves the mixing of solid reactants in a mortar and pestle, providing the necessary energy to initiate the reaction. nih.govresearchgate.net This method has been applied to the multicomponent synthesis of azlactones, offering a simple, energy-efficient, and environmentally friendly alternative. nih.govresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a popular tool for accelerating chemical reactions. In the context of azlactone synthesis, microwave irradiation has been extensively used to drive the Erlenmeyer condensation under solvent-free conditions. tandfonline.comtandfonline.comacademie-sciences.frijisrt.com The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, drastically reducing reaction times from hours to minutes. academie-sciences.frijisrt.com Various catalysts, including tosyl chloride/DMF, sodium hypophosphite, and solid supports like MgO/Al2O3 and neutral alumina, have been successfully employed in microwave-assisted azlactone synthesis. tandfonline.comtandfonline.comacademie-sciences.frijisrt.comscribd.com These methods are noted for their high efficiency, simplicity of operation, and high yields. tandfonline.comtandfonline.comacademie-sciences.frijisrt.com

The following table provides a comparative look at different catalytic systems used in the microwave-assisted, solvent-free synthesis of a specific azlactone derivative.

Table 2: Microwave-Assisted Synthesis of 4-Benzaldehyde-2-phenyloxazolin-5-one | Catalyst | Power (W) | Time (min) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | TsCl/DMF | 450 | 3 | 92 | | MgO/Al2O3 | 300 | 6 | 95 | | Ca(OAc)2 | 180 | 4 | 93 | | Neutral Alumina | 450 | 2 | 78 |

Data compiled from various studies on microwave-assisted synthesis. tandfonline.comtandfonline.comacademie-sciences.frscribd.com

One-Pot and Multicomponent Synthesis Strategies for Azlactones

The synthesis of azlactones is well-suited to MCR strategies. For example, a one-step, solvent-free mechanochemical approach has been developed for the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones. nih.govresearchgate.net This method involves the grinding of glycine, benzoyl chloride, an aromatic aldehyde, and sodium acetate with a few drops of acetic anhydride, demonstrating high atom and step economy. nih.govresearchgate.net Another innovative one-pot method utilizes the Vilsmeier reagent to mediate the conversion of carboxylic acids, glycine, and aldehydes directly into Erlenmeyer azlactones at room temperature. academie-sciences.fr These strategies offer significant advantages over traditional multi-step procedures, which require the separate synthesis and isolation of hippuric acid. nih.govacademie-sciences.fr

Stereoselective Synthesis of Chiral Azlactones

The development of stereoselective methods for the synthesis of chiral azlactones is of great importance, as these compounds are valuable precursors for enantiomerically pure α-amino acids and their derivatives. acs.orgnih.govrsc.org Research in this area has focused on catalytic asymmetric reactions that can control the formation of new stereocenters.

Dynamic kinetic resolution (DKR) has emerged as a powerful strategy. In one approach, the DKR of α-chiral azlactones with hydrazines is achieved using bifunctional quinine-thiourea organocatalysts. acs.org This method provides access to α-chiral amino acid hydrazides with excellent yields and high enantioselectivity. acs.org The success of this DKR process relies on the ability of the catalyst to promote the selective reaction of one enantiomer of the rapidly racemizing azlactone.

Organocatalysis using chiral Brønsted acids, such as derivatives of BINOL, has also been successfully applied to the stereoselective synthesis of azlactones. acs.orgnih.gov For instance, a highly diastereo- and enantioselective Mannich-type reaction of azlactones with aldimines can be catalyzed by a chiral phosphoric acid. acs.org This reaction yields Mannich adducts with two consecutive stereocenters, one of which is quaternary, in high stereochemical control. acs.org Similarly, the enantioselective addition of azlactones to 3-vinylindoles, catalyzed by a chiral Brønsted acid, provides a facile route to enantioenriched tryptophan derivatives. nih.gov These methods highlight the power of asymmetric catalysis in constructing complex chiral molecules from simple azlactone precursors.

Enantioselective Methodologies for Azlactone Preparation

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is often achieved using chiral catalysts that create a chiral environment for the reaction, favoring the formation of one enantiomer.

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a variety of asymmetric transformations, including those involving azlactones. These catalysts can activate both the azlactone and the electrophile through hydrogen bonding, facilitating a highly stereocontrolled reaction.

One notable example is the asymmetric [2+3] cyclization of azlactones with azonaphthalenes, catalyzed by a chiral phosphoric acid. This reaction provides enantioenriched 3,3'-disubstituted isatin-type frameworks. Research has shown that various substituted azlactones, including those with electron-donating and electron-withdrawing groups, are well-tolerated, leading to the desired products in moderate to excellent yields (up to 99%) and high enantiomeric excesses (up to 98% ee). sci-hub.se The proposed mechanism involves the CPA simultaneously activating both the enol form of the azlactone and the azonaphthalene through hydrogen-bonding interactions, which directs the enantioselective nucleophilic addition. sci-hub.se

Another application of CPAs is in the asymmetric 1,6-addition of azlactones to para-quinone methides. This method allows for the synthesis of products in good to excellent yields (61-99%) in a single step without the need for protecting groups. sci-hub.se

Table 1: Enantioselective Azlactone Synthesis using Chiral Phosphoric Acid Catalysts This table is interactive. You can sort and filter the data by clicking on the headers.

| Reaction Type | Azlactone Substrate | Electrophile | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| [2+3] Cyclization | Substituted Azlactones | Azonaphthalenes | Chiral Phosphoric Acid | up to 99 | up to 98 | sci-hub.se |

| 1,6-Addition | Azlactones | para-Quinone Methides | Chiral Phosphoric Acid | 61-99 | N/A | sci-hub.se |

| Desymmetric Acylation | Achiral Azlactone | Prochiral Diamines | Chiral Phosphoric Acid | up to 98 | >99.5 | snnu.edu.cn |

| C6-Selective Pictet-Spengler | 2-(1H-indol-7-yl)anilines | Isatins | Chiral Phosphoric Acid | >95 | 89 | dicp.ac.cn |

Cinchona alkaloids and their derivatives are another important class of organocatalysts used in the enantioselective synthesis of azlactone derivatives. These naturally derived catalysts are valued for their effectiveness and the availability of pseudo-enantiomeric pairs, which can often provide access to either enantiomer of the product.

A significant application is the asymmetric direct aldol (B89426) reaction of α-alkyl azlactones with aliphatic aldehydes. researchgate.net This reaction, catalyzed by cinchona-based catalysts, provides access to β-hydroxy-α-amino acids with adjacent quaternary-tertiary stereocenters. The products are obtained in high yields (83-98%) and with excellent enantioselectivities (88-95% ee). researchgate.net The diastereomeric ratio is also very high, typically ranging from 90.5:9.5 to 98:2 (anti:syn). researchgate.net The catalyst is believed to deprotonate the azlactone to form a chiral enolate, which then reacts with the aldehyde in a stereocontrolled manner.

Table 2: Enantioselective Aldol Reaction of Azlactones with Cinchona Alkaloid Catalysts This table is interactive. You can sort and filter the data by clicking on the headers.

| Azlactone Substituent (R) | Aldehyde Substituent (R1) | Yield (%) | ee (%) | dr (anti:syn) | Reference |

|---|---|---|---|---|---|

| allyl, Me, Bn, n-Bu, i-Bu, MeSCH2CH2, CbzNH(CH2)4 | Me, n-Pr, i-Bu, Me(CH2)10 | 83-98 | 88-95 | 98:2 - 90.5:9.5 | researchgate.net |

Diastereoselective Azlactone Synthesis

Diastereoselective synthesis focuses on forming one diastereomer of a molecule with multiple stereocenters in preference to others. This can be achieved through substrate control, auxiliary control, or catalyst control.

In substrate-controlled reactions, the existing chirality in the substrate molecule dictates the stereochemical outcome of the reaction. An example of this is the Michael addition of Grignard reagents to alkylidene malonates derived from a chiral oxazolidinone. The chiral oxazolidinone, substituted at the C-5 position, directs the approach of the bulky Grignard nucleophile through steric hindrance. This catalyst-free reaction proceeds with good chemical efficiency and excellent stereoselectivity, achieving diastereomeric ratios as high as 97:3. researchgate.net

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed to yield the desired enantiomerically enriched product. Oxazolidinones, popularized by David A. Evans, are widely used chiral auxiliaries. They can be employed in various reactions, including aldol additions, alkylations, and Diels-Alder reactions, to achieve high levels of diastereoselectivity. researchgate.netresearchgate.net

Reactivity and Reaction Mechanisms of Azlactones

Nucleophilic Ring-Opening Reactions of Azlactones

Nucleophilic ring-opening is one of the most prominent reactions of azlactones. This reactivity stems from the electrophilic nature of the carbonyl and imine positions within the azlactone ring rsc.org. These reactions typically lead to the formation of α-amino acid derivatives rsc.orgbiointerfaceresearch.comsci-hub.se.

Primary amines readily react with azlactones through nucleophilic ring-opening processes nih.govd-nb.infojove.comwisc.eduacs.orgrsc.orgnih.gov. These reactions are often efficient, occurring rapidly even at room temperature and, in many instances, without the need for additional catalysts acs.org. The interaction of azlactones with primary amines leads to the formation of stable amide derivatives beilstein-journals.org. This reactivity is widely utilized in various applications, such as the modular functionalization of polymers and bioconjugation strategies, providing a direct route for the introduction of diverse chemical functionalities nih.govd-nb.infojove.comwisc.eduacs.orgnih.gov. It has been noted that amine-based nucleophiles generally react faster with azlactone groups compared to hydroxyl groups nih.gov.

Hydroxyl groups, as found in alcohols, are also capable of inducing the ring-opening of azlactones nih.govd-nb.infojove.comwisc.eduacs.orgrsc.org. However, reactions with hydroxyl functionality typically demand more rigorous conditions, often requiring higher temperatures and the presence of a catalyst to proceed effectively nih.govnih.gov. Consequently, these reactions generally occur at a slower rate compared to those involving primary amines nih.govnih.gov. The ring-opening by alcohols results in the formation of ester linkages, which, in the context of polymer chemistry, can yield amide/ester functionalized linkers nih.gov.

Thiols, characterized by their thiol functionality, are another class of nucleophiles that engage in ring-opening reactions with azlactones nih.govd-nb.infojove.comwisc.eduacs.orgrsc.org. This reactivity is leveraged in applications such as polymer functionalization and bioconjugation nih.govd-nb.infojove.comwisc.eduacs.org. Care must be taken in certain synthetic contexts, as the reaction of azlactone monomers with thiol-terminated polymers can lead to undesirable cross-linking if not properly controlled d-nb.info.

The comparative reactivity of different nucleophiles with azlactones is summarized below:

| Nucleophile Type | Relative Reactivity | Conditions (General) | Product Linkage (Typical) |

| Primary Amines | Faster | Often rapid, room temperature, catalyst-free nih.govacs.org | Amide |

| Hydroxyl Groups | Slower | Higher temperatures, often require catalyst nih.govnih.gov | Ester |

| Thiol Functionality | Reactive | Variable, utilized in conjugation nih.govd-nb.infojove.com | Thioamide (via initial addition) |

Azlactones are highly valuable precursors in the stereoselective synthesis of complex molecules, particularly α-quaternary amino acid derivatives biointerfaceresearch.comresearchgate.netresearchgate.netnih.govresearchgate.net. Significant advancements have been made in developing enantioselective ring-opening reactions. These processes often employ chiral catalysts, including chiral phosphoric acids (CPAs) and bifunctional thiourea (B124793) catalysts, to achieve high levels of stereocontrol rsc.orgsci-hub.senih.gov.

For instance, catalytic, enantioselective α-alkylation of azlactones with non-conjugated alkenes has been reported, proceeding via palladium(II) catalysis and chiral phosphoric acid promotion, leading to diverse α-quaternary amino acid products with enantioselectivities ranging from 64–90% rsc.orgnih.gov. Dynamic kinetic resolution techniques have also been successfully applied to azlactones, with one example demonstrating the synthesis of ring-opened tautomers with good diastereoselectivity and up to 99% enantiomeric excess (e.e.) in some cases rsc.org. However, it has been observed that sterically hindered alcohols can negatively impact both the yield and stereocontrol in such reactions rsc.org.

Electrophilic and Pro-nucleophilic Characteristics of the Azlactone Scaffold

The azlactone scaffold is characterized by the presence of multiple reactive sites that contribute to its versatility. It exhibits electrophilic character at both its carbonyl (C5) and imine (C=N) positions rsc.orgbiointerfaceresearch.com. Simultaneously, the α-carbon (C4) adjacent to the carbonyl group is activated, endowing the azlactone with pro-nucleophilic properties rsc.orgbiointerfaceresearch.comresearchgate.netsci-hub.seresearchgate.netresearchgate.net.

The α-hydrogen of the azlactone is notably acidic, possessing an approximate pKa value of 9 researchgate.netacs.org. This acidity allows for easy deprotonation to form a resonance-stabilized enolate tautomer, often referred to as a vinylogous enolate biointerfaceresearch.comresearchgate.netresearchgate.net. This enolate intermediate can then react with various electrophiles at its oxygen, C-α, and C-γ sites researchgate.netresearchgate.net. Furthermore, the inherent electrophilicity of the carbonyl group within the azlactone ring provides opportunities for tandem or cascade reaction sequences researchgate.net. In arylidene azlactones, the exocyclic double bond acts as a Michael acceptor, presenting an additional β' electrophilic site biointerfaceresearch.comresearchgate.net. The electrophilic character of the β-carbon in unsaturated oxazolones can also be enhanced through Lewis acid activation of the carbonyl group biointerfaceresearch.com.

Advanced Carbon-Carbon Bond Forming Reactions

Azlactones are integral building blocks for advanced carbon-carbon bond forming reactions, enabling the construction of complex molecular architectures researchgate.netsci-hub.seresearchgate.net. Their ability to participate in various reaction types, including nucleophilic additions, pericyclic processes, and transition-metal-catalyzed transformations, underscores their synthetic utility rsc.org.

Michael Reactions: Azlactones, particularly arylidene azlactones, are effective Michael acceptors rsc.orgresearchgate.net. They readily undergo Michael-type additions with appropriate nucleophiles, leading to the formation of new carbon-carbon bonds. An example includes the Michael-type addition of 4-hydroxycoumarins to azlactones, forming new C-C bonds and multiple stereocenters rsc.org.

Cycloadditions: Azlactones are active participants in cycloaddition reactions. For instance, they can be involved in [4+2] cycloadditions, such as those between azlactones and aza-o-quinone methides, often promoted by bases rsc.org. Moreover, the mesoionic form of azlactones, known as münchnones, can function as 1,3-dipoles in various cycloaddition processes biointerfaceresearch.comresearchgate.net.

Alkylation and Functionalization: The α-carbon of azlactones can be stereoselectively alkylated. A significant development is the catalytic, enantioselective α-alkylation of azlactones with non-conjugated alkenes, which, through palladium(II) catalysis and chiral phosphoric acid mediation, provides a convenient pathway to access α-quaternary amino acids rsc.orgnih.gov. Azlactones also facilitate α-functionalization reactions, expanding their scope in synthetic strategies rsc.orgresearchgate.net.

Brønsted Acid Catalysis: Brønsted acid catalysis has emerged as a powerful tool in azlactone chemistry. For example, novel asymmetric coupling reactions between azlactones and acetals have been discovered and successfully carried out under Brønsted acid catalysis, yielding products with some diastereoselectivities du.edu.

Other Carbon-Carbon Bond Forming Reactions: Beyond these categories, azlactones contribute to other significant carbon-carbon bond formations. This includes reactions where new carbon-carbon and carbon-nitrogen bonds are formed through sequential ring-opening processes sci-hub.se. The versatility of azlactones as synthons is further highlighted by their participation in various cascade and multicomponent reactions, leading to diverse heterocyclic systems and complex structures rsc.orgd-nb.info.

Michael Additions Involving Azlactones

The Michael addition, a type of conjugate addition, involves the nucleophilic addition of a Michael donor (often an enolate or other carbanion) to an α,β-unsaturated carbonyl compound (Michael acceptor) wikipedia.orgbyjus.com. Azlactones, when possessing an acidic α-proton at C4, can serve as effective Michael donors, forming a C4-enolate that adds to electron-deficient alkenes byjus.comsci-hub.segoogle.com. This reaction is valuable for creating carbon-carbon bonds and synthesizing α,α-disubstituted amino acid derivatives sci-hub.se.

For C6 Azlactone, the absence of an acidic proton at the C4 position fundamentally prevents its participation as a Michael donor in the conventional manner through a C4-enolate. Consequently, this compound is generally unreactive in Michael addition reactions where the azlactone is intended to act as the nucleophilic component at its C4 position.

Mannich-type Reactions with Azlactones

Mannich-type reactions are three-component coupling reactions involving an enolizable carbonyl compound, an amine (or ammonia), and another carbonyl compound, leading to β-amino-carbonyl compounds scielo.brwikipedia.org. In the context of azlactones, these reactions typically involve the azlactone acting as the nucleophilic component, with its α-carbon (C4) forming an enolate which then attacks an iminium ion generated from the amine and carbonyl compound rsc.orgnih.govresearchgate.netnih.govscielo.brnih.gov. This strategy is powerful for synthesizing non-natural amino acid derivatives and nitrogen-containing heterocycles rsc.orgscielo.br.

Similar to Michael additions and typical alkylations, the Mannich-type reactions with azlactones fundamentally rely on the presence of an acidic proton at the C4 position to form the enolate intermediate scielo.br. Since this compound has two methyl groups at its C4 position, it lacks this crucial acidic proton nih.gov. Therefore, this compound cannot readily undergo Mannich-type reactions as the nucleophilic component at its C4 position, which is the primary mode of reactivity for azlactones in this transformation.

Aldol (B89426) Reactions of Azlactones

Aldol reactions involve the formation of a new carbon-carbon bond by the addition of an enolate (from an aldehyde or ketone) to a carbonyl group libretexts.org. Azlactones with an acidic α-proton at C4 can participate in aldol-type reactions, typically forming an enol tautomer or enolate at C4, which then acts as a nucleophile towards various electrophilic carbonyl compounds, such as vinyl ethers or aldehydes nih.govsci-hub.senih.govchegg.combrandeis.eduacs.org. These reactions are important for accessing β-hydroxy-α-amino acid derivatives with quaternary stereogenic centers acs.org.

Given that this compound is substituted with gem-dimethyl groups at the C4 position nih.gov, it does not possess the α-proton required for the formation of a C4-enolate or enol tautomer, which is a prerequisite for typical aldol reactions where the azlactone functions as the nucleophile. Consequently, this compound is generally unreactive as an aldol donor.

Cycloaddition Reactions (e.g., [2+3] Cyclization)

Cycloaddition reactions are a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct researchgate.net. Azlactones can participate in various cycloaddition reactions, including [2+3] cycloadditions, often acting as 1,3-dipoles or through their enol forms rsc.orgnih.govresearchgate.netsci-hub.senih.govresearchgate.netacs.org. For instance, [2+3] cycloadditions involving azlactones and azomethine imines have been reported to form cyclic products with high yields researchgate.net. The reactivity of azlactones in cycloadditions can be influenced by the substituents on the azlactone ring and the nature of the other reacting species sci-hub.se.

Unlike the Michael, Mannich, and Aldol reactions, which rely on the C4 α-proton, cycloaddition reactions of azlactones can involve other reactive sites or the entire heterocyclic ring system acting as a dipole. For example, some cycloadditions might involve the C=N bond or the carbonyl group of the azlactone. While the C4 substituents can influence steric hindrance and electronic properties, the absence of a C4 α-proton in this compound nih.gov does not inherently preclude its participation in all types of cycloaddition reactions, especially if the mechanism does not involve C4 enolate formation. The specific nature of the cycloaddition (e.g., whether the azlactone acts as a dipole or a diene/dienophile component, and which atoms are involved in the new bond formation) would determine the feasibility for this compound.

Skeletal Editing and Rearrangement Reactions

Rearrangement reactions can transform the azlactone scaffold into different molecular architectures.

Steglich Rearrangement

The Steglich rearrangement is a significant transformation in azlactone chemistry, typically involving the migration of an acyl or acetoxy group from the oxygen of an O-acylated azlactone (often in its enol form) to the C4 position of the azlactone ring rsc.orgnih.govresearchgate.netsci-hub.seresearchgate.netnih.govrsc.org. This rearrangement often results in the formation of a new stereogenic center at C4, providing access to α,α-disubstituted amino acid derivatives rsc.orgnih.gov. The mechanism often involves the formation of an ion-pair intermediate followed by acyl transfer rsc.orgnih.govrsc.org.

For this compound (2-hexyl-4,4-dimethyl-1,3-oxazol-5-one), which already possesses two methyl groups at its C4 position nih.gov, the implications for the Steglich rearrangement are distinct. Since C4 is already a quaternary center, the rearrangement would not lead to the generation of a new stereogenic center at C4. If the Steglich rearrangement is defined strictly as an O-to-C acyl transfer to the C4 position, with the formation of a C4-stereogenic center, then this compound would not undergo this particular type of transformation in the same manner as azlactones with an acidic C4 proton. However, the general concept of acyl migration or rearrangement within the azlactone framework might still be possible, but the outcome and mechanism would differ significantly due to the fully substituted C4 position. Research typically focuses on azlactones where the C4 position can be functionalized or become a stereocenter during the rearrangement rsc.org.

Ring Expansion Reactions via Azlactone Insertionacu.edu.in

Azlactones participate in various ring expansion reactions, often involving their insertion into other cyclic systems or their own transformation to form larger rings. These reactions leverage the electrophilic and pro-nucleophilic characteristics of the azlactone scaffold.

One notable pathway involves the reaction of azlactones with nucleophiles, which can lead to ring opening followed by intramolecular cyclization, effectively resulting in a ring expansion. For example, Erlenmeyer azlactones undergo an unexpected ring opening and cyclo-condensation with malononitrile (B47326) in the presence of a base, yielding multi-substituted Δ²-pyrroline derivatives. The proposed mechanism for this transformation involves the initial attack of the malononitrile nucleophile on the electrophilic carbonyl carbon of the azlactone ring. This leads to the formation of an enamide intermediate, which subsequently undergoes intramolecular cyclization via electronic rearrangement to generate the Δ²-pyrroline ring system. The reaction was observed to stop at the Δ²-pyrroline step, even with an excess of reactants acu.edu.in.

Transition-metal catalysis also facilitates ring expansion reactions involving azlactones. For instance, azlactones can react with saturated cyclic amines in a Shvo's catalyst-enabled ring expansion, leading to the formation of azepine derivatives. The proposed mechanism for this process involves the catalyst's monomer coordinating with the amine, followed by proton abstraction to form an iminium species. Concurrently, the azlactone undergoes deprotonation to form an enolate. The coupling of these ionic species, followed by a retro-aza-Michael reaction and intramolecular annulation, furnishes the desired expanded ring system rsc.org.

Another strategy involves cycloaddition reactions. Azlactones can participate in [4+2] cycloadditions with aza-o-quinone methides, promoted by bases such as Cs₂CO₃ or DBU, to synthesize dihydroquinolinones rsc.org. Furthermore, nine-membered cyclic rings, referred to as "azlactones" (1,4-oxanones), have been synthesized through a (6+3) cyclization reaction involving valerolactones and aziridines. These larger azlactone derivatives are difficult to obtain via other methodologies mdpi.com.

Theoretical and Mechanistic Insights into Azlactone Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has provided significant insights into the reaction pathways, transition states, and activation modes governing azlactone reactivity, including those relevant to 2-hexyl-4,4-dimethyl-1,3-oxazol-5-one (this compound).

Computational Studies of Reaction Pathways and Transition Statesbenchchem.com

DFT calculations have been extensively used to elucidate the mechanisms of various azlactone transformations by identifying key intermediates and transition states (TSs). For instance, studies on the epimerization (racemization) of azlactone rings, a crucial process in dynamic kinetic resolution, have employed DFT to compare keto–enol tautomerism and base-mediated racemization pathways acs.orgnih.govresearchgate.net. These studies, often performed using functionals like B3LYP and basis sets such as 6-31G(d), revealed that base-mediated racemization through an enolate intermediate is the more viable pathway, with reaction activation barriers that allow it to proceed at room temperature. Notably, similar trends in activation barriers have been observed for different azlactones, suggesting that these mechanistic insights are broadly applicable to azlactones with varying alkyl chain lengths, such as this compound conicet.gov.aracs.orgnih.gov.

Computational analyses extend to bond-forming reactions. For example, DFT calculations using the M062X-D3 functional and 6-31G(d,p) basis set have been applied to study the mechanism of [8+2] cycloaddition reactions between tropones and azlactones. These studies examined the formation of enolate intermediates and four distinct transition states (TS1, TS2, TS1, TS2) in the stereodetermining C-C bond formation step, providing detailed information on the origin of diastereo- and enantioselectivity chinesechemsoc.org. Distortion/interaction activation strain analysis has also been utilized to further understand the energy profiles of these transition states chinesechemsoc.org.

A summary of typical computational parameters and findings is presented in the table below.

Table 1: Representative Computational Parameters and Findings for Azlactone Reactivity

| Reaction Type / Phenomenon | Computational Method | Key Findings (General Azlactones) | Source |

| Epimerization (Racemization) | DFT (B3LYP/6-31G(d)) | Base-mediated racemization via enolate is favored; activation barriers are low and consistent across azlactones. | acs.orgnih.govresearchgate.net |

| [8+2] Cycloaddition | DFT (M062X-D3/6-31G(d,p)) | Characterization of enolate intermediates and four transition states in stereodetermining C-C bond formation. | chinesechemsoc.org |

| Azlactone Formation | DFT (PBE0-D3/6-31++G(d,p)//B3LYP/6-31G(d)) | Substituent effect on activation energies for azlactone formation is minor; favors 2-alkyl or 2-aryl substituted azlactones. | scielo.br |

| Aldol-type Reactions | DFT | Conia-ene-type transition state; catalyst protonates azlactone nitrogen to promote enol tautomerization. | nih.gov |

Investigation of Activation Modes in Catalyzed Reactionschinesechemsoc.org

Catalysis plays a pivotal role in controlling the reactivity and selectivity of azlactone transformations. Computational studies have helped decipher the various activation modes employed by different catalysts.

In base-mediated reactions, such as the racemization of azlactones, the primary activation mode involves the base deprotonating the α-carbonyl stereocenter of the azlactone to form an enolate intermediate. This enolate is then readily reprotonated, leading to racemization. Catalysts, including byproducts like EDC urea, can act as bases to mediate this process, emphasizing their role beyond just facilitating ring-opening reactions acs.orgnih.govresearchgate.net.

Organocatalysis utilizes specific interactions to activate azlactones. Chiral phosphoric acids (CPAs) can activate azlactones by protonating the nitrogen atom of the azlactone ring, thereby promoting the formation of the enol tautomer. This tautomerization is crucial for subsequent reactions, such as aldol-type additions with vinyl ethers. The phosphoryl oxygen of the catalyst can also form hydrogen bonds, functioning as a template to bind substrates and influence enantioselectivity through steric repulsions nih.gov. Bifunctional squaramide catalysts, for instance, activate azlactones for α-thiolation via deprotonation by their tertiary amine group, forming a chiral molecular aggregate containing the azlactone enolate. Secondary hydrogen bonding interactions between the catalyst and the thiolation reagent also contribute to asymmetric induction researchgate.net.

Table 2: Activation Modes in Catalyzed Azlactone Reactions

| Catalyst Type | Activation Mode | Example Reaction | Source |

| Brønsted Base | Deprotonation to form enolate | Racemization, Cyclo-condensation | acu.edu.inacs.orgnih.govresearchgate.net |

| Chiral Phosphoric Acid (CPA) | Protonation of N, H-bonding | Aldol-type reaction, α-Alkylation | nih.govnih.gov |

| Bifunctional Squaramide | Deprotonation (tertiary amine), H-bonding | α-Thiolation | researchgate.net |

| Palladium(II) | Lewis acid (Wacker-type nucleopalladation) | α-Alkylation with alkenes | nih.gov |

| Ruthenium (Shvo's Catalyst) | Metal coordination, hydride transfer | Ring Expansion | rsc.org |

Stereochemical Aspects in Azlactone Transformations

Dynamic Kinetic Resolution (DKR) of Azlactones

Dynamic Kinetic Resolution (DKR) is a powerful strategy employed in the synthesis of enantiomerically enriched products from racemic or prochiral azlactones nih.govresearchgate.net. This process is highly effective when the racemization of the chiral center in the azlactone is significantly faster than the stereoselective reaction that converts the two enantiomers into a single stereoisomer of the product nih.govacs.orgthieme-connect.com. The rapid interconversion between enantiomers ensures that one enantiomer is preferentially consumed, driving the reaction to high enantiomeric excess nih.govacs.org.

Chiral Brønsted acids have emerged as particularly effective catalysts for the DKR of azlactones. For instance, 3,3′-Bis-(9-anthryl)-BINOL phosphoric acid (3c) has been demonstrated to catalyze the DKR of 4-aryl-substituted azlactones, yielding α-arylglycine derivatives with good to excellent enantiomeric excesses (up to 92% ee) acs.org. While 4-aryl-substituted azlactones show high enantioselectivity, 4-alkyl-substituted substrates typically result in more modest enantiomeric excesses under these conditions acs.org. Recent advancements also include phase-transfer catalytic alcoholysis for DKR of azlactones, providing α-chiral amino acid esters with high yields and enantioselectivity (up to 98% yield and 99:1 er) acs.org. Theoretical studies suggest that a Münchnone intermediate plays a key role in the isomerization of azlactone rings, which is essential for the DKR process au.dk.

The following table summarizes selected examples of DKR of azlactones catalyzed by chiral Brønsted acids:

| Catalyst | Substrate Type | Enantiomeric Excess (% ee) | Reference |

| 3,3′-Bis-(9-anthryl)-BINOL phosphoric acid | 4-aryl-substituted | 85–92 | acs.org |

| Chiral Brønsted Acid (general) | C4-aryl azlactones | Up to 96 | thieme-connect.com |

| Binaphthyl-based N,N-4-dimethylaminopyridine | Various azlactones (with benzoic acid) | Good to high | nih.gov |

| Phase-transfer catalyst | Various azlactones | Up to 99 | acs.org |

Epimerization and Racemization Processes at the Azlactone α-Carbon

A significant challenge in the preparation of azlactones, especially those bearing a hydrogen atom at the C4 position (α-carbonyl stereocenter), is their propensity for epimerization or racemization nih.govresearchgate.netacs.orgresearchgate.net. This phenomenon is crucial for DKR, as it allows for the interconversion of enantiomers, but it also necessitates careful control during synthesis to preserve stereochemical integrity where desired sci-hub.se.

One hypothesis for the racemization of azlactones involves keto–enol tautomerism. In this mechanism, the α-hydrogen atom (at C4) is temporarily removed, forming an enol tautomer, which can then re-protonate from either face, leading to racemization nih.govresearchgate.net. However, theoretical studies using density functional theory (DFT) have indicated that the direct keto–enol tautomerism of the α-carbonyl hydrogen in azlactones has a high energy barrier and is generally not viable at room temperature nih.govresearchgate.netacs.orgnih.gov. Experimental evidence from IR, ¹H, and ¹³C NMR spectroscopy consistently shows that azlactones predominantly exist in their keto form, with only trace amounts of the enol tautomer being detectable (typically <0.001%) nih.govacs.org.

In contrast to direct keto–enol tautomerism, theoretical and experimental data strongly support a base-mediated racemization pathway for azlactones nih.govresearchgate.netacs.orgresearchgate.net. This mechanism proceeds through an enolate intermediate, formed by the deprotonation of the acidic α-hydrogen (pKa ≈ 9) nih.govacs.orgresearchgate.net. The subsequent re-protonation of this planar enolate from either face leads to the regeneration of the azlactone in a racemic mixture nih.govacs.org.

Even byproducts formed during the azlactone synthesis, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) urea, possess basic moieties (urea and tertiary amine) and can act as internal bases to mediate this racemization process, explaining why racemic azlactones are often isolated after intramolecular cyclization nih.govacs.org. The rate of epimerization can be influenced by the substituent at the C2 position; for example, 2-alkoxy azlactones exhibit a slower epimerization ratio compared to 2-phenyl azoxolones nih.govacs.org. This base-mediated pathway through an enolate is consistent with experimental observations and can occur spontaneously at room temperature nih.govresearchgate.netacs.org.

Chiral Catalysis in Asymmetric Azlactone Reactions

The inherent reactivity of azlactones, stemming from both electrophilic and pronucleophilic sites, makes them excellent substrates for asymmetric catalysis, enabling the stereocontrolled formation of new C-C and C-heteroatom bonds nih.govnih.govresearchgate.netrsc.org.

Organocatalysis has emerged as a powerful tool for achieving high diastereo- and enantioselectivity in azlactone transformations rsc.orgchinesechemsoc.orgbeilstein-journals.org. Chiral phosphoric acids (CPAs) are prominent in this field, effectively catalyzing reactions such as asymmetric Mannich-type reactions of azlactones with aldimines, yielding products with two consecutive stereogenic centers (one quaternary) in high yields and excellent stereocontrol (up to >19:1 dr, >99:1 er) acs.org. CPAs have also been utilized in asymmetric [2+3] cyclizations with azonaphthalenes sci-hub.se and [8+2] higher-order cycloadditions with tropones, achieving high enantiomeric excesses chinesechemsoc.org.

Bifunctional organocatalysts, particularly chiral thioureas and squaramides, are also widely employed. These catalysts often feature both a hydrogen-bond donor moiety (e.g., urea, thiourea (B124793), squaramide) and a Brønsted base (e.g., tertiary amine), allowing for the simultaneous activation of both reaction partners through hydrogen bonding and deprotonation acs.orgbeilstein-journals.orgrsc.orgumich.eduthieme-connect.com. Examples include Michael additions of azlactones to o-hydroxy chalcones, yielding N,O-aminals with high diastereomeric and enantiomeric excesses sci-hub.se. Chiral quaternary ammonium (B1175870) salts, such as Maruoka's binaphthyl-based spirocyclic ammonium salts, have also been successfully applied for asymmetric β-selective additions of azlactones to allenoates, showing moderate enantioselectivities beilstein-journals.orgresearchgate.net.

The table below presents examples of organocatalytic reactions with azlactones:

| Catalyst Type | Reaction Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Chiral Phosphoric Acid | Mannich-type reaction with aldimines | >99% | >19:1 | acs.org |

| Chiral Phosphoric Acid | [2+3] Cyclization with azonaphthalenes | Up to 98% | - | sci-hub.se |

| Chiral Guanidine-sulfonamide | [8+2] Cycloaddition with tropones | Up to 96% | <19:1 | chinesechemsoc.org |

| Bifunctional Thiourea | Michael addition to o-hydroxy chalcones | 72-99% | >20:1 | sci-hub.se |

| Chiral Ammonium Salt | β-selective addition to allenoates | Up to 83% | - | beilstein-journals.org |

Transition-metal catalysis offers another powerful avenue for the asymmetric transformation of azlactones, enabling the construction of complex chiral architectures with high precision rsc.orguwindsor.ca. These reactions often exploit the unique coordination properties of transition metals to control the stereochemical outcome.

A prominent example is the asymmetric allylic alkylation (AAA) of azlactones, which can involve metals like palladium or iridium uwindsor.caacs.org. Palladium-catalyzed AAA reactions can achieve high enantioselectivities and are useful for synthesizing α-alkylated aspartic acids uwindsor.caacs.org. Iridium-catalyzed α-alkylation of azlactones with cinnamyl carbonates has also been reported, leading to allylated oxazolones in high yields and moderate to excellent enantiomeric excesses (78-94% ee) through a tandem allylic alkylation/aza-Cope rearrangement sci-hub.seresearchgate.net. These transformations can be highly sensitive to the choice of ligand and allylicating agent, influencing the facial selectivity of the azlactone acs.org. Other metal-catalyzed reactions, such as copper-catalyzed processes, have also been developed for various asymmetric transformations of azlactones researchgate.net.

Diastereoselective Control in Functionalization of Azlactones

Diastereoselective control in the functionalization of azlactones is critical for the synthesis of complex molecules with specific stereochemical outcomes. This control is often achieved through the careful selection of catalysts, reaction conditions, and the inherent steric and electronic properties of the azlactone substituents, such as the hexyl and gem-dimethyl groups in C6 Azlactone. These groups can significantly influence the approach of reagents, thereby directing the stereochemical course of the reaction.

Several key reactions demonstrate high diastereoselective control:

Nucleophilic Additions: Azlactones readily undergo nucleophilic additions, such as Michael and Mannich reactions, which are powerful strategies for functionalization. For instance, the diastereoselective 1,4-addition of azlactones to masked dehydroalanine (B155165) derivatives has been reported to achieve good to excellent stereocontrol, with diastereomeric ratios (d.r.) ranging from 78:22 to 98:2 sci-hub.se. Similarly, Brønsted acid-catalyzed Michael-type additions of azlactones to enones have yielded adducts with complete control over relative stereochemistry, forming two consecutive stereogenic centers, one of which is quaternary researchgate.net. Gold(I)-catalyzed Mannich additions of azlactones also proceed with good to excellent diastereo- and enantioselectivity, providing protected anti-α,β-diamino acid derivatives nih.gov.

Cycloadditions: Pericyclic reactions, particularly cycloadditions, are effective for constructing cyclic systems with precise stereochemistry. Diastereoselective [3+2] cycloadditions between azlactones and nitrones have been reported to achieve perfect diastereomeric ratios, often exceeding >20:1 d.r. sci-hub.se. Furthermore, [4+2] cycloadditions between azlactones and azadienes, catalyzed by squaramide-cinchona organocatalysts, have afforded products with excellent stereoselectivities (up to >20:1 d.r.) sci-hub.se. More recently, organocatalytic asymmetric [8+2] higher-order cycloaddition reactions of tropones with azlactones have been shown to yield bicyclic lactones with excellent diastereo- and enantioselectivity (up to <19:1 d.r.) chinesechemsoc.org.

Dimerization and Alkylation: The dimerization of azlactones, promoted by Brønsted bases, can proceed diastereoselectively, yielding products with high d.r. values (up to >19:1) beilstein-journals.org. This process creates a versatile heterocycle with two stereogenic centers beilstein-journals.org. Sterically bulky azlactones, such as those derived from valine or isoleucine (which would be analogous in steric bulk to the hexyl group of this compound), were observed to inhibit the dimerization, instead forming stable azlactone enol derivatives beilstein-journals.org. This highlights the significant role of steric hindrance, particularly from the C4 substituents (like the gem-dimethyl groups in this compound), in influencing reaction pathways and stereochemical outcomes. Palladium(II)-catalyzed α-alkylation of azlactones with non-conjugated alkenes, employing chiral phosphoric acids, has also enabled the enantioselective synthesis of α,α-disubstituted α-amino acid derivatives with high yields and enantioselectivity, indicating controlled carbopalladation processes chemrxiv.orgnih.gov.

The control of diastereoselectivity in these transformations is often mediated by chiral catalysts, including thiourea organocatalysts, chiral phosphoric acids (CPAs), and bifunctional guanidine-sulfonamide catalysts, which activate substrates through various interactions such as hydrogen bonding sci-hub.sersc.orgchinesechemsoc.orgchemrxiv.orgnih.gov. These catalysts play a crucial role in directing the stereochemical outcome by influencing the transition states.

The following table summarizes selected research findings illustrating diastereoselective control in azlactone functionalization:

Table 1: Representative Diastereoselective Functionalization of Azlactones

| Reaction Type | Azlactone Reactant Characteristics | Electrophile/Nucleophile | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

| 1,4-Addition | General azlactones | Masked dehydroalanine derivatives | Chiral thiourea organocatalyst | 41–98 | 78:22 to 98:2 | 89–99% | sci-hub.se |

| [3+2] Cycloaddition | Oxazolones (azlactones) | Nitrones | Not specified (diastereoselective protocol) | 71–99 | >20:1 | Not reported | sci-hub.se |

| [4+2] Cycloaddition | Azlactones | Azadienes | Squaramide-cinchona organocatalyst | Up to 92 | >20:1 | Up to 99% | sci-hub.se |

| Dimerization | Alkyl chain R¹ group, e.g., similar to this compound | Another azlactone molecule | Brønsted base (trichloroacetate salts) | 60–93 | Up to >19:1 | Not reported | beilstein-journals.org |

| Conjugate Addition | General azlactones | Enolizable cyclic and linear enones | Proline aryl sulfonamide organocatalyst | Moderate to good | Excellent | Moderate to good | researchgate.net |

| Michael-type 1,4-Addition | General azlactones | Enones | Brønsted acid | Moderate to good | Complete control | Not reported | researchgate.net |

| [8+2] Cycloaddition | Azlactones (various substituents at C-2, e.g., analogous to this compound) | Tropones or azaheptafulvenes | Chiral guanidine-sulfonamide bifunctional catalyst | Up to 95 | <19:1 | Up to 96% | chinesechemsoc.org |

| α-Alkylation (Carbopalladation) | Azlactones | Non-conjugated alkenes (with directing group) | Pd(II)/Chiral BINOL-derived phosphoric acid | High | Not reported | High | chemrxiv.orgnih.gov |

Azlactone Functionalized Polymers and Advanced Material Design Synthetic and Methodological Focus

Synthesis of Azlactone-Functionalized Monomers and Polymers

The synthesis of azlactone-functionalized monomers and their subsequent polymerization are crucial steps in developing materials with tailored properties. Among the most widely studied azlactone monomers is 2-vinyl-4,4-dimethylazlactone (VDMA) jove.comresearchgate.netjove.comnih.govwisc.edunih.gov.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), are instrumental in synthesizing well-defined azlactone-functionalized polymers with controlled molecular weights and narrow polydispersities smith.edunih.gov. These methods allow for precise control over polymer architecture and functionality.

Poly(2-vinyl-4,4-dimethylazlactone) (PVDMA) can be synthesized via RAFT polymerization. For instance, VDMA monomers can be combined with a macro-RAFT chain transfer agent (Macro-CTA), such as poly(glycidyl methacrylate) (PGMA)-macroCTA, and an initiator (e.g., V-70) in a solvent like benzene (B151609) jove.com. The reaction mixture is typically degassed with high-purity argon and stirred at controlled temperatures (e.g., 32 °C for 18 hours) jove.com. This process yields block copolymers like PGMA-b-PVDMA with controlled molecular weights (e.g., Mn of PGMA Macro-CTA around 7,990 g/mol with a PDI of 1.506) jove.com.

PVDMA polymers synthesized using RAFT have been shown to be useful as templates for the parallel synthesis of polymer libraries and for the modular synthesis of amphiphilic copolymers wisc.edusmith.edu. These polymers can also be modified post-polymerization to yield water-soluble azlactone-functionalized copolymers nih.gov.

Ring-Opening Metathesis Polymerization (ROMP) is another powerful technique for synthesizing azlactone-functionalized polymers, particularly when using azlactone-norbornene monomers smolecule.comresearchgate.netresearchgate.net. Norbornene derivatives are highly strained bicyclic structures that undergo ROMP to yield unsaturated polymers google.com.

Norbornenyl azlactone (NBAzl), derived from a Diels-Alder reaction between 2-vinyl-4,4-dimethyl-5-oxazolone (VDMA) and cyclopentadiene, can be polymerized via ROMP using third-generation ruthenium-based catalysts (e.g., G3') researchgate.net. This method yields well-defined poly(norbornenyl azlactone) (PNBAzl) with controlled molecular weights (e.g., Mn up to 52,500 g/mol ) and relatively low polydispersities (Đ < 1.37) researchgate.net. PNBAzl exhibits high reactivity, enabling subsequent post-polymerization modifications researchgate.netresearchgate.net. The azlactone functionality has been demonstrated to be compatible with ruthenium-based catalysts used in ROMP researchgate.net.

A common approach involves the use of controlled radical polymerization methods like RAFT to achieve precise control over the copolymer composition and architecture researchgate.net. This allows for the synthesis of well-defined copolymers with specific azlactone ratios, which can then be used to fabricate reactive polymer films or nanoparticles researchgate.net.

While less common than direct polymerization of azlactone monomers, azlactone functions can also be generated in situ as a polymer analogue reaction. This typically involves the cyclodehydration of pendant acylamino acid groups within a pre-existing polymer backbone using reagents like acetic anhydride (B1165640) google.com. For instance, acrylamide-based polymer beads can be modified to introduce azlactone groups through this method google.com. This approach is particularly useful for introducing azlactone functionality onto existing polymer structures or surfaces, expanding the range of materials that can be post-functionalized google.com.

The design of backbone-degradable azlactone-functionalized copolymers is a growing area, enabling the creation of materials that can break down under specific conditions. While the primary azlactone reactivity focuses on ring-opening by nucleophiles at the side chain, incorporating degradable linkages into the polymer backbone itself allows for triggered erosion or dissociation of the material nih.gov.

One strategy involves the copolymerization of azlactone monomers (like VDMA) with other monomers that introduce hydrolytically degradable linkages or those susceptible to other stimuli (e.g., disulfide bonds for reductive degradation) nih.govsci-hub.se. For example, studies have shown that poly(2-vinyl-4,4-dimethylazlactone) (PVDMA) can be used to fabricate multilayers that degrade in reducing environments by pairing it with disulfide-containing diamine linkers like cystamine (B1669676) nih.gov. The rates of erosion and swelling can be tuned by controlling the concentration of the degradable linker used during fabrication nih.gov. Although ring opening of azlactones by hydroxyl functionality typically requires higher temperatures and a catalyst, this reaction can also yield hydrolytically degradable 'amide/ester'-type functionalities, offering a pathway for designing degradable crosslinks nih.gov.

Post-Polymerization Modification via Azlactone Reactivity

The azlactone ring is highly reactive towards a broad spectrum of nucleophiles, making azlactone-functionalized polymers excellent platforms for post-polymerization modification (PPM) jove.comnih.govwisc.edusmith.edu. This reactivity facilitates the introduction of diverse chemical and biological functionalities onto polymer backbones or surfaces.

The most prominent reaction is the rapid and efficient ring-opening reaction with primary amines, which typically proceeds under mild conditions (e.g., room temperature, aqueous solutions) and does not generate byproducts jove.comnih.govwisc.edu. This reaction forms stable amide bonds. Besides primary amines, azlactone groups also react with hydroxyl and thiol functionalities, though often requiring different conditions (e.g., higher temperatures or catalysts for hydroxyl groups) nih.govwisc.edusmith.edu.

Table 1: Reactivity of Azlactone Groups with Common Nucleophiles

| Nucleophile Type | Reaction Product | Conditions | Byproducts |

| Primary Amines | Amide | Mild, often RT, aqueous | None |

| Thiols | Thioester | Mild | None |

| Hydroxyl Groups | Amide/Ester | Often requires heat/catalyst | None |

This versatile reactivity has been exploited for various applications:

Surface Functionalization: Azlactone-functionalized polymers, such as PGMA-b-PVDMA block copolymers, can be patterned onto surfaces to create reactive interfaces that can be modified with secondary molecules for chemical or biological functionalization jove.com. These reactive coatings can then be treated with functional primary amines for further customization nih.gov.

Synthesis of Side-Chain Functionalized Polymers: Azlactone-functionalized polymers serve as templates for the modular synthesis of new amphiphilic copolymers and for the parallel synthesis of libraries of functional polymers wisc.edusmith.edu.

Bioconjugation: The rapid reaction with amines makes azlactone polymers ideal for conjugating biomolecules like proteins and peptides, which are rich in amino and thiol groups researchgate.netnih.gov. For example, water-soluble poly(2-vinyl-4,4-dimethylazlactone) (PVDMA) synthesized via RAFT has been successfully conjugated to proteins like holo-transferrin and ovotransferrin for targeted drug delivery applications, while maintaining the protein's biological function nih.gov.

Reactive Polymeric Supports: Azlactone-functionalized polymer beads have been utilized in chromatography, serving as insoluble scavengers for small-molecule amines in purification and separation processes smith.edugoogle.com.

This modular approach to post-polymerization modification via azlactone reactivity allows for significant flexibility in designing advanced materials with precisely controlled properties and functionalities.

Modular Synthesis of Side-Chain Functionalized Polymers

The modular synthesis of side-chain functionalized polymers using C6 Azlactone (VDMA) is a highly effective strategy, leveraging the reactive nature of the azlactone ring for post-polymerization modification smith.edunih.govwisc.edursc.orgnih.gov. This approach allows for the creation of diverse polymer structures from a single reactive scaffold, overcoming limitations often associated with direct polymerization of highly functionalized monomers nih.govnih.gov. Poly(2-vinyl-4,4-dimethylazlactone) (PVDMA), the homopolymer of VDMA, acts as a versatile template for the parallel synthesis of polymer libraries with uniform molecular weights and polydispersities, differing only in their side-chain functionality nih.govnih.gov.

The ring-opening addition of various nucleophiles to the azlactone groups on the polymer backbone leads to the formation of stable amide bonds, incorporating new side chains. For instance, PVDMA can be modified with hydroxyl groups or primary amine groups of molecules like 3-dimethylamino-1-propanol (B49565) or N,N-dimethylethylenediamine to yield 'charge-shifting' cationic polymers nih.gov. This post-polymerization modification occurs rapidly, at room temperature, and without the need for catalysts or the generation of byproducts, making it a highly efficient method for synthesizing side-chain functionalized poly(acrylamide)-type polymers nih.gov. This methodology facilitates the rapid identification of structure-property relationships in new materials nih.gov.

Examples of Side-Chain Functionalization:

| Parent Polymer | Modifying Nucleophile | Resulting Functionality | Notes |

| PVDMA | Primary Amines | Amide linkage | Rapid, catalyst-free reaction, often at room temperature nih.govwisc.edugoogle.comresearchgate.net. |

| PVDMA | Hydroxyl Groups | Ester linkage | Requires catalyst, slower reaction than with amines google.com. |

| PVDMA | Thiols | Thioester linkage | Reactive platform for introduction of chemical functionality smith.edunih.govwisc.edursc.org. |

Synthesis of Block Copolymers with Azlactone Functionality

The synthesis of block copolymers incorporating azlactone functionality, particularly VDMA, has gained significant attention due to the ability to create well-defined polymer architectures with tailored properties and reactive segments smith.edunih.gov. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization, are predominantly employed for this purpose researchgate.netsmith.edunih.govresearchgate.net. These methods offer precise control over molecular weight, polydispersity, and polymer architecture, which is crucial for advanced material applications researchgate.netsmith.edunih.govresolvemass.ca.

Atom Transfer Radical Polymerization (ATRP): ATRP has been successfully utilized for the polymerization of VDMA, enabling the synthesis of well-defined homopolymers and statistical and block copolymers with other monomers like styrene (B11656) and methyl acrylate (B77674) nih.gov. Researchers have surveyed various catalytic systems, identifying copper bromide (CuBr) in combination with ligands such as tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) as effective for achieving controlled polymerization with low polydispersities (1.1-1.4) nih.gov. ATRP can also initiate VDMA polymerization from solid polymer supports, such as Wang resin functionalized with a halide initiator, leading to VDMA-co-Styrene block copolymers nih.gov.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is another robust CRP technique well-suited for synthesizing azlactone-functionalized block copolymers researchgate.netsmith.edunih.govnih.govtennessee.edursc.org. It is known for its ability to mediate the controlled polymerization of a wide range of vinyl monomers, including VDMA, often yielding polymers with narrow polydispersities (≤1.10) researchgate.netnih.govresearchgate.netrsc.org. RAFT allows for the synthesis of thermoresponsive and reactive block copolymers, for example, by copolymerizing VDMA with N-isopropylacrylamide (NIPAAm) or N,N-dimethylacrylamide (DMA) researchgate.netnih.gov. Additionally, RAFT enables the end-functionalization of polymers with azlactone groups via thiol-Michael addition of a thiol-terminated polymer to the VDMA monomer, providing a pathway to install specific functionalities at polymer chain ends nih.gov. Researchers have also demonstrated the synthesis of block copolymers like poly(2-vinylpyridine)-block-poly(2-vinyl-4,4-dimethylazlactone) (PVP-b-PVDMA) using RAFT researchgate.net.

Table of Controlled Polymerization Methods for Azlactone Block Copolymers:

| Polymerization Method | Key Features/Monomers | Polydispersity Index (PDI) | Reference |

| ATRP | VDMA, Styrene, MA | 1.1–1.4 | nih.gov |

| RAFT | VDMA, NIPAAm, DMA | ≤1.10 – 1.20 | researchgate.netnih.gov |

| RAFT | VDMA, Styrene, MMA | ~1.1 | researchgate.net |

Design and Fabrication of Reactive Polymeric Platforms

Azlactone-functionalized polymers are extensively used in the design and fabrication of various reactive polymeric platforms due to their versatile reactivity with nucleophiles smith.edunih.govwisc.edursc.orgnih.govscite.ai. These platforms enable the modular introduction of chemical and biological functionality, allowing for the creation of materials with tailored surface and bulk properties smith.eduwisc.edunih.gov.

Development of Reactive Polymeric Supports for Separations and Catalysis

Azlactone-functionalized polymers are instrumental in developing reactive polymeric supports, particularly for applications in separations and catalysis smith.edunih.govrsc.org. Their ability to undergo rapid, ring-opening reactions with nucleophiles makes them ideal for the immobilization of various chemical and biological species, including enzymes, peptides, and catalysts nih.gov.

One significant application is the use of azlactone-functionalized materials as insoluble scavengers for small-molecule amines in purification and separation contexts smith.edunih.gov. For instance, PVDMA can be grafted onto solid supports like Wang resin using ATRP to create functionalized beads capable of capturing amines nih.gov. These supports demonstrate high fixing efficiency, even in mixed gas systems, and can be designed for selective capture, as seen in CO2 capture applications where PVDMA is post-polymerization modified with specific amidine-based alcohols osti.govresearchgate.net. A notable advantage is that azlactone groups react faster with amines than with hydroxyl groups, allowing for amine scavenging in aqueous or alcoholic solvents, which is a limitation for many commercial resins that use isocyanate functional groups smith.edu.

Fabrication of Reactive Thin Films and Surfaces

The fabrication of reactive thin films and surfaces using azlactone-functionalized polymers is a well-established area, leveraging their ability to form robust, chemically modifiable coatings smith.edunih.govwisc.edursc.orgscite.ainih.govacs.orgwisc.edu. Poly(2-vinyl-4,4-dimethylazlactone) (PVDMA) is a key polymer in this domain, enabling the creation of surfaces that can be post-fabricated with a broad range of functional molecules, including small molecules, proteins, peptides, and functional polymers wisc.edunih.govscite.ainih.govwisc.edunih.gov.

These reactive films can be deposited on various substrates, including protein-based fibers like horsehair, cellulose-based materials (e.g., cotton and paper), glass, and silicon surfaces scite.ainih.govnih.govscilit.com. The azlactone functionality provides a platform for tailoring physicochemical properties, such as controlling the surface properties of paper to modulate water absorption by treatment with hydrophobic amines like n-decylamine nih.gov. Furthermore, azlactone-functionalized polymers have been used to fabricate polymeric monoliths, polymer brushes, grafted polymer layers, and bulk thin films smith.edunih.govnih.gov. The resulting films can be designed with micro- and nanoscale surface features, as demonstrated in the fabrication of superhydrophobic thin films with water contact angles exceeding 150° acs.org.

Table of Fabricated Reactive Films and Their Applications:

| Film Type | Substrate Examples | Post-Fabrication Modification | Potential Applications | Reference |

| Reactive Thin Films | Horsehair, Cotton, Paper, Glass, Silicon | Amine-functionalized molecules | Tailoring surface properties, enzyme immobilization | wisc.edunih.govnih.govscilit.com |

| Superhydrophobic Thin Films | Various | Hydrophobic amines | Non-wetting surfaces, patterning | acs.orgwisc.edu |

| Polymeric Monoliths | — | Nucleophiles | Separations, catalysis | smith.edunih.gov |

| Polymer Brushes/Grafted Layers | Surfaces | Nucleophiles | Controlled surface chemistry, biosensing | smith.edutennessee.edunih.gov |

Layer-by-Layer Assembly of Amine-Reactive Multilayers

Layer-by-Layer (LbL) assembly using azlactone-functionalized polymers provides a powerful method for fabricating covalently crosslinked, robust, and reactive polymer multilayers wisc.edunih.govnih.govscilit.comacs.orgacs.orgnih.govresearchgate.net. This "reactive" LbL approach differs from conventional electrostatic LbL by exploiting fast, interfacial organic reactions between azlactone-functionalized polymers and polymers containing primary amine functionality, leading to covalently cross-linked films wisc.edunih.gov.

Poly(2-vinyl-4,4-dimethylazlactone) (PVDMA) is frequently employed as the azlactone-containing polymer, reacting with poly(ethyleneimine) (PEI) or small-molecule diamine linkers to form stable multilayers nih.govnih.govscilit.comacs.orgnih.gov. A key advantage of this method is the preservation of residual, unreacted azlactone functionality within the assembled films, allowing for subsequent post-fabrication modification with a wide range of amine-functionalized nucleophiles wisc.edunih.govnih.govscilit.comacs.orgnih.gov. This enables the introduction of new chemical and biological functionality, tailoring surface and bulk properties, and creating dynamic or stimuli-responsive interfaces wisc.eduwisc.eduacs.orgacs.orgresearchgate.net.

Applications of Azlactones in Academic Organic Synthesis As Building Blocks

Synthesis of α,α-Disubstituted Amino Acids and Derivatives

Azlactones are extensively utilized as starting materials for the synthesis of diverse chiral α,α-disubstituted amino acids wikidata.org. These non-proteinogenic amino acids are significant due to their restricted conformational flexibility when incorporated into peptide strands, which can enhance resistance against chemical and enzymatic degradation.

Key strategies employing azlactones for this purpose include:

Asymmetric Catalytic Alkynylation: Azlactones can serve as nucleophiles in asymmetric alkynylation reactions, yielding alkyne-functionalized products that, upon ring-opening, lead to α,α-disubstituted α-amino acid derivatives.

Catalytic Aerobic Cross-Dehydrogenative Coupling: This method allows for the synthesis of α,α-disubstituted α-amino acids by cross-coupling azlactones with various partners, such as indoles, under aerobic conditions, often catalyzed by iron complexes.

Precious-Metal-Free Heteroarylation: A one-pot, three-component synthesis involves the direct heteroarylation of amino acid-derived azlactones with electrophilically activated pyridine (B92270) N-oxides. The resulting intermediates can act as efficient acylating agents, leading to heteroarylated amino acid derivatives.

Enantioselective Alkylation: Chiral phase-transfer catalysts, such as P-spiro chiral tetraaminophosphonium salts, facilitate the highly enantioselective alkylation of azlactones. The alkylated azlactones can then be converted into the corresponding α,α-disubstituted α-amino acids via acidic hydrolysis, without loss of stereochemical purity.

A summary of representative transformations for α,α-disubstituted amino acid synthesis from azlactones is provided below:

| Reaction Type | Azlactone Role | Key Features | Output (Post-Ring Opening) | Reference |

| Asymmetric Alkynylation | Nucleophile | Chiral thiourea (B124793) phosphonium (B103445) salt catalysis | α,α-Disubstituted α-amino acids | |

| Aerobic Cross-Dehydrogenative | Substrate | Iron catalyst, bisoxazolidine (B8223872) ligand, aerobic conditions | α,α-Disubstituted α-amino acids | |

| Heteroarylation | Amino acid-derived | Precious-metal-free, pyridine N-oxides, one-pot | α-Pyridyl,α-substituted amino acids | |

| Enantioselective Alkylation | Substrate | P-spiro chiral tetraaminophosphonium salt (phase-transfer) | α,α-Disubstituted α-amino acids |

Preparation of Non-Natural Amino Acids and Peptidomimetics

Azlactones are fundamentally important in the synthesis of non-natural amino acids and their derivatives, which are crucial components of peptidomimetics fishersci.benih.govwikidata.org. Peptidomimetics are small molecules designed to mimic the biological effects of natural peptides or proteins while often exhibiting enhanced properties such as improved stability against enzymatic degradation and better bioavailability.

Azlactones serve as versatile synthons for generating these biologically active compounds wikidata.org.

They can be utilized in the assembly of constrained lactam monomers, which are instrumental in enforcing specific peptide conformations, thus enabling the creation of advanced peptidomimetics.

The integration of dehydroamino acid residues into peptidomimetics, sometimes achieved through azlactone intermediates, is a strategy to introduce conformational rigidity and increase resistance to proteolysis.

A method for preparing disulfide-linked amino acid and peptide derivatives involves a base-catalyzed disulfuration reaction of azlactones, followed by ring-opening functionalization, providing a versatile tool for linker and peptide chemistry.

Heterocycle Synthesis via Azlactone Transformations

The inherent reactivity of the azlactone ring allows for its participation in a wide variety of chemical transformations leading to the formation of diverse heterocyclic compounds fishersci.bebmrb.iowikidata.orgnih.gov.

Mannich-type Reactions: Azlactones are powerful substrates for Mannich-type reactions, facilitating the synthesis of various non-natural amino acid derivatives and nitrogen-containing heterocycles fishersci.be.

Cycloadditions: Stereoselective [4+2] cycloadditions between azlactones and azadienes have been reported, yielding complex structures such as benzofuran-fused N-heterocycles with high yields and excellent stereoselectivities nih.gov.

Ring-opening Reactions: The ring-opening of azlactones with various nucleophiles is a fundamental transformation, enabling the modular integration of functional molecules.

Esoteric Transformations: Azlactones can undergo less common transformations, such as reactions with excess diazomethane (B1218177) to yield oxazine (B8389632) derivatives via 1,5-bond cleavage, particularly if amino substituents are present at suitable positions.

Strategies for Bioconjugation (Methodological Focus)